5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains a pyrrolidine ring, an oxadiazole ring, and a thiol group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound “5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” is a novel synthetic moleculeIt contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with various targets, including COX-2, a key enzyme involved in inflammation .
Mode of Action
For instance, the pyrrolidine ring can contribute to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization . This can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways . For instance, some pyrrolidine derivatives have been found to inhibit the growth of colon and pancreatic cancer models .
Pharmacokinetics
Pyrrolidine derivatives are known to modify physicochemical parameters, potentially improving the ADME/Tox results for drug candidates .
Result of Action
For instance, some pyrrolidine derivatives have shown inhibitory activity against COX-2, suggesting potential anti-inflammatory effects .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors . Therefore, the spatial orientation of substituents and the stereochemistry of the molecule may play a role in its biological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidin-1-ylmethyl group. One common method involves the cyclization of a hydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring. The resulting intermediate is then reacted with pyrrolidine and formaldehyde to introduce the pyrrolidin-1-ylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-sulfone: Similar structure but with a sulfone group instead of a thiol group.
5-(Pyrrolidin-1-ylmethyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole-3-thiol: Similar structure but with a different oxadiazole isomer.
Uniqueness
5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its thiol group allows for covalent interactions with proteins, while the oxadiazole ring provides stability and potential for various biological activities. The pyrrolidin-1-ylmethyl group enhances its binding affinity and selectivity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c12-7-9-8-6(11-7)5-10-3-1-2-4-10/h1-5H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZYSXWJRVDFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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